molecular formula C8H5IO4 B14894453 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid

5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B14894453
M. Wt: 292.03 g/mol
InChI Key: PSUVDLFGWJDIKZ-UHFFFAOYSA-N
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Description

5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5IO4 and a molecular weight of 292.03 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzo[d][1,3]dioxole ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the iodination of benzo[d][1,3]dioxole-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

These services typically involve the optimization of reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylate salts or esters .

Scientific Research Applications

5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C8H5IO4

Molecular Weight

292.03 g/mol

IUPAC Name

5-iodo-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C8H5IO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11)

InChI Key

PSUVDLFGWJDIKZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)I)C(=O)O

Origin of Product

United States

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